molecular formula C10H12N2O2S B8739857 Ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate

Ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate

Cat. No. B8739857
M. Wt: 224.28 g/mol
InChI Key: SRTADRYLLFRTBW-UHFFFAOYSA-N
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Patent
US09370516B2

Procedure details

Ethyl (2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetate hydrobromide (226 g, 0.74 mol) was dissolved in water (350 mL) and the solution was adjusted to pH 7 by addition of potassium carbonate (51.0 g, 0.37 mol). The aqueous solution was extracted with methylene chloride (300 mL) and the organic phase was washed with brine (150 mL), dried over anhydrous magnesium sulfate, filtered and concentrated to give ethyl (2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetate as a brown oil (151.3 g).
Quantity
226 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.[CH3:2][C:3]1[S:7][C:6]2=[N:8][C:9]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10][N:5]2[CH:4]=1.C(=O)([O-])[O-].[K+].[K+]>O>[CH3:2][C:3]1[S:7][C:6]2=[N:8][C:9]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10][N:5]2[CH:4]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
226 g
Type
reactant
Smiles
Br.CC1=CN2C(S1)=NC(=C2)CC(=O)OCC
Name
Quantity
350 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
51 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with methylene chloride (300 mL)
WASH
Type
WASH
Details
the organic phase was washed with brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=CN2C(S1)=NC(=C2)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 151.3 g
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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